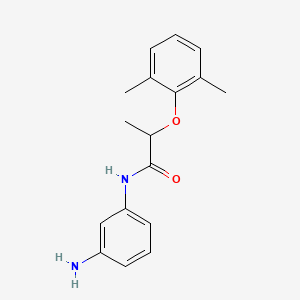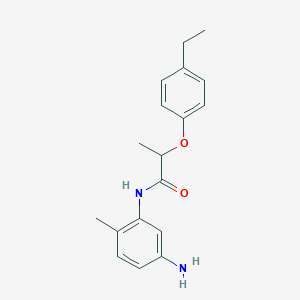
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, also known as NAP-2MP, is a synthetic amide molecule that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. NAP-2MP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a tool in biochemical and physiological experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 3-nitroaniline with 2-methylphenol to form 3-(2-methylphenoxy)aniline, which is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield the final product.
Starting Materials
3-nitroaniline, 2-methylphenol, 2-bromo-N-(propan-2-yl)propanamide, Sodium ethoxide, Ethanol, Hydrochloric acid, Sodium hydroxide, Diethyl ethe
Reaction
Step 1: 3-nitroaniline is dissolved in ethanol and reacted with sodium ethoxide to form the corresponding ethoxide salt., Step 2: 2-methylphenol is dissolved in ethanol and reacted with the ethoxide salt from step 1 to form 3-(2-methylphenoxy)aniline., Step 3: 3-(2-methylphenoxy)aniline is dissolved in ethanol and reacted with hydrochloric acid to form the hydrochloride salt., Step 4: The hydrochloride salt from step 3 is dissolved in water and reacted with sodium hydroxide to form the free base., Step 5: 2-bromo-N-(propan-2-yl)propanamide is dissolved in diethyl ether and reacted with the free base from step 4 to yield N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide.
科学研究应用
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been used as a reagent in organic synthesis and as a tool in biochemical and physiological experiments. It has been used to study the effects of drugs on the nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the digestive system.
作用机制
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide works by binding to receptors on the surface of cells. Once bound to the receptor, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit a variety of cellular processes, depending on the type of receptor it binds to. For example, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit the release of neurotransmitters, hormones, and other messengers, or it can activate or inhibit the activity of enzymes.
生化和生理效应
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been shown to have anti-cancer effects and to have effects on the metabolism of lipids and glucose.
实验室实验的优点和局限性
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a relatively stable molecule and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide also has some limitations for use in lab experiments. It is a relatively large molecule, which can make it difficult to work with in some experiments. It can also be difficult to measure the precise concentration of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide in a solution.
未来方向
There are a number of potential future directions for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide. It could be used to study the effects of drugs on the nervous system, cardiovascular system, immune system, endocrine system, and digestive system. It could also be used to study the effects of drugs on metabolic processes, such as the metabolism of lipids and glucose. Additionally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on cancer cells and to study the effects of drugs on inflammation and oxidative stress. Finally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on the development and function of organs and tissues.
属性
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXDQUUBJCRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

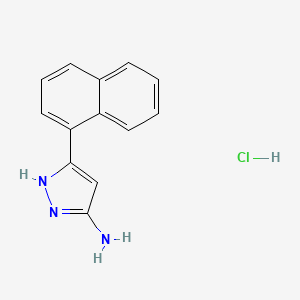
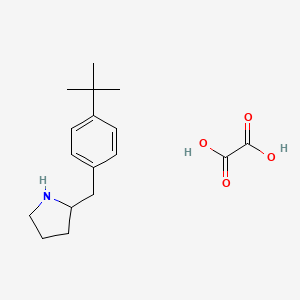

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
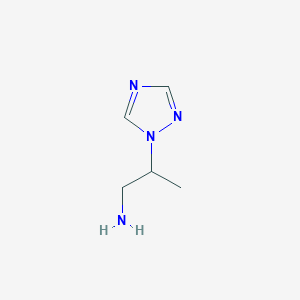

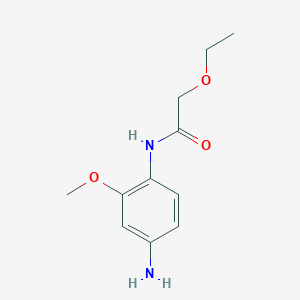

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)

